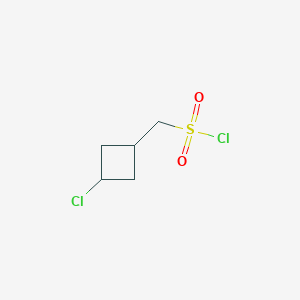

(3-Chlorocyclobutyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

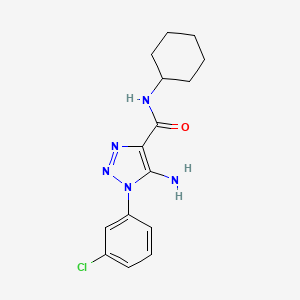

“(3-Chlorocyclobutyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2287345-12-2 . It has a molecular weight of 203.09 .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C5H8Cl2O2S/c6-5-1-4 (2-5)3-10 (7,8)9/h4-5H,1-3H2 . This code provides a standard way to encode the molecular structure of the compound.Aplicaciones Científicas De Investigación

Electrochemical Properties in Ionic Liquids : Methanesulfonyl chloride (MSC) forms a room temperature ionic liquid with AlCl3, and its electrochemical properties have been studied in relation to vanadium pentoxide (V2O5) films. This research demonstrates the potential of sodium intercalation into V2O5 in methanesulfonyl chloride-based electrolytes for applications like battery technologies (Su, Winnick, & Kohl, 2001).

Preparation Methods : A method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6 has been described, highlighting its use in chemical synthesis and the potential for creating isotopically labeled compounds for various research applications (Hanai & Okuda, 1977).

Catalytic Decomposition : Research on the catalytic decomposition of methanesulfonyl chloride (MSC) to produce methyl chloride (CH3Cl) reveals insights into reaction mechanisms and the potential for chemical process optimization (Kang et al., 2017).

Spectroscopic Analysis : Studies on the vibrational spectra of methanesulfonyl chloride and its isotopic variants provide detailed insights into molecular structure and behavior, which can be crucial for understanding reaction mechanisms in chemical research (Hanai, Okuda, & Machida, 1975).

Solvolysis Reactions : Investigations into the solvolysis of methanesulfonyl chloride in various solvents using theoretical methods like ab initio self-consistent reaction field molecular orbital method enhance the understanding of reaction dynamics and mechanisms (Yang et al., 1997).

Molecular Structure Studies : Electron diffraction studies have been conducted on methane sulfonyl chloride to determine its molecular structure, contributing to a deeper understanding of its physical and chemical properties (Hargittai & Hargittai, 1973).

Thermodynamic Properties : Research into the thermodynamics of methanesulfonyl chloride, including its heats of formation and vaporization, provides fundamental data essential for various chemical processes and reaction engineering (Guthrie, Stein, & Huntington, 1998).

Propiedades

IUPAC Name |

(3-chlorocyclobutyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2S/c6-5-1-4(2-5)3-10(7,8)9/h4-5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFPJDIVAWIWCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-butyl-N-ethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2407769.png)

![2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2407772.png)

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407773.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2407776.png)

![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2407780.png)

![(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide](/img/structure/B2407787.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide](/img/structure/B2407789.png)

![N-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407790.png)